molecular formula C7H14O4 B8340513 3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid

3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid

Cat. No.: B8340513
M. Wt: 162.18 g/mol
InChI Key: GHAPWJHHEAMCMF-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid is an organic compound with the molecular formula C7H14O4 It is characterized by the presence of two methoxymethyl groups attached to a central propanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid typically involves the reaction of formaldehyde with propionaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Temperature: 20-60°C

    Catalysts: Sodium hydroxide or other bases

    Reaction Time: 6-14 hours

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The steps include:

  • Mixing formaldehyde and propionaldehyde with a base in a reactor.
  • Esterification with methanol under controlled temperature and pressure.
  • Purification through crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

    Oxidation Products: Carboxylic acids

    Reduction Products: Hydroxymethyl derivatives

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical reagent and in drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and resins due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid exerts its effects involves interactions with various molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The central propanoic acid structure allows for further functionalization and incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)propionic acid
  • 2,2-Bis(ethoxymethyl)propanoic acid
  • 2,2-Bis(aminomethyl)propanoic acid

Uniqueness

3-Methoxy-2-(methoxymethyl)-2-methylpropanoic acid is unique due to its methoxymethyl groups, which provide distinct chemical properties compared to similar compounds. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-methoxy-2-(methoxymethyl)-2-methylpropanoic acid

InChI

InChI=1S/C7H14O4/c1-7(4-10-2,5-11-3)6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

GHAPWJHHEAMCMF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(COC)C(=O)O

Origin of Product

United States

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